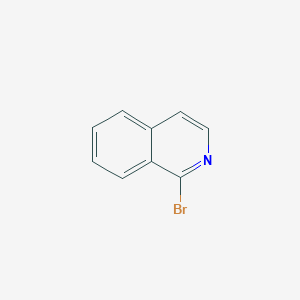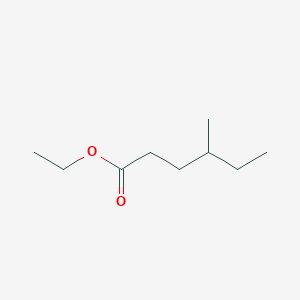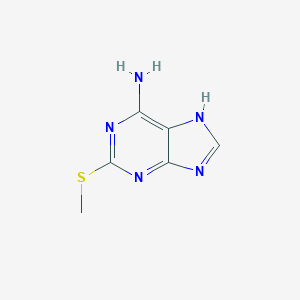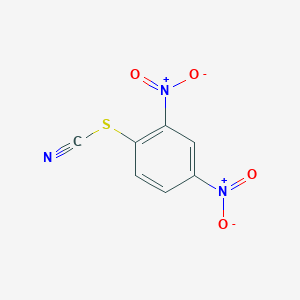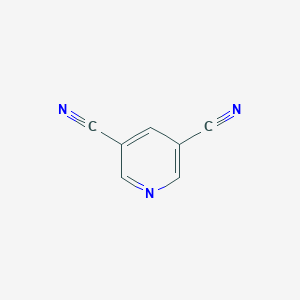
Pyridine-3,5-dicarbonitrile
Vue d'ensemble
Description
Pyridine-3,5-dicarbonitrile is a compound that has attracted interest due to its core structure being a precursor for various chemical reactions and applications, particularly in materials chemistry and organic semiconductors. This compound is utilized in the development of libraries for high-throughput synthesis and is known for its role in the construction of heavy-metal-free pure organic light-emitting diodes (OLEDs) (Guo et al., 2007); (Leitonas et al., 2023).
Synthesis Analysis
The synthesis of this compound involves multi-component reactions which have been optimized over time. Microwave-assisted synthesis and the use of metal-organic frameworks (MOFs) as heterogeneous catalysts under solvent-free conditions have shown to improve yield and efficiency (Guo et al., 2007); (Thimmaiah et al., 2012).
Molecular Structure Analysis
The molecular structure of this compound has been characterized using various spectroscopic methods. These studies provide insights into the electronic and photophysical properties essential for its applications in electronic devices (Leitonas et al., 2023).
Chemical Reactions and Properties
This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It undergoes reactions such as Knoevenagel condensation, Michael addition, and SN2 cyclization. The functionality of the compound allows it to be a precursor for various biologically active compounds and materials with specific properties (Demidov et al., 2021).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its applications in material science and organic synthesis. These properties are determined by the molecular structure and substituent effects (Feng, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics, of this compound, are influenced by its nitrile groups and the aromatic pyridine ring. These attributes make it a valuable compound in the field of organic chemistry and materials science for the development of new materials and organic compounds (Leitonas et al., 2023).
Applications De Recherche Scientifique
Diodes électroluminescentes organiques (OLED)
Le Pyridine-3,5-dicarbonitrile est utilisé dans le développement de diodes électroluminescentes organiques (OLED) . Il est particulièrement utile dans la création d’OLED basés sur la fluorescence retardée activée thermiquement (TADF) . La combinaison de nombres variables de donneurs de phénoxazine (PXZ) avec des accepteurs de this compound (PCN) a donné trois émetteurs TADF orange-rouge .
Amélioration de l'efficacité des OLED
Le décrochage d'efficacité avec l'augmentation de la luminosité dans les OLED basés sur la TADF entrave grandement leurs applications futures. Le this compound est utilisé pour améliorer l'efficacité de ces dispositifs . Lorsque le bis-PXZ-PCN est dopé dans le matériau hôte CBP (10% en poids), la valeur Δ EST de 0,04 eV est atteinte, et cela facilite le croisement intersystème inversé efficace (RISC, kRISC = 9,8 × 10 5 s −1 ) .
Réglage de la couleur des OLED
L'utilisation du this compound dans les OLED permet également d'ajuster la couleur. La combinaison de nombres variables de donneurs de phénoxazine (PXZ) avec des accepteurs de this compound (PCN) a donné trois émetteurs TADF orange-rouge . Cela permet de créer des OLED avec des couleurs différentes.
Diodes électroluminescentes organiques vert à rouge
Des modifications de l’accepteur this compound ont été utilisées pour des diodes électroluminescentes organiques vert à rouge à haute efficacité .
Synthèse de nouveaux composés
Le this compound est utilisé dans la synthèse de nouveaux composés. Par exemple, il a été utilisé dans la synthèse du 2,6-di([1,1’-biphényl]-4-yl)-4-(4-(diphénylamino)-2,6-diméthylphényl)this compound (TPAmbPPC) .
Chimie des matériaux
Le fragment this compound a suscité un intérêt considérable dans le domaine de la chimie des matériaux
Mécanisme D'action
Target of Action
Pyridine-3,5-dicarbonitrile is primarily used in the field of materials chemistry, particularly in the development of heavy-metal-free pure organic light-emitting diodes (OLEDs) . Its primary targets are the OLEDs where it acts as an emitter .
Mode of Action
The compound works by combining varying numbers of phenoxazine (PXZ) donors with this compound (PCN) acceptors to afford orange-red thermally activated delayed fluorescence (TADF) emitters . The singlet–triplet energy gap (Δ EST) of the molecules is in good agreement with that predicted by corrected time-dependent density functional theory . When bis-PXZ-PCN is doped into the host material CBP (10 wt%), the Δ EST value of 0.04 eV is achieved, and this facilitates effective reverse intersystem crossing (RISC, kRISC = 9.8 × 10 5 s −1 ) .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to the physics of light emission rather than traditional biochemical pathways. The compound’s action results in orange-red electroluminescence peak at 600 nm .
Result of Action
The result of the action of this compound is the production of orange-red electroluminescence with a peak at 600 nm . It also achieves a maximum external quantum efficiency of 9.8% and an impressive slow efficiency roll-off of 15% at a high luminance of 1000 cd m −2, which is among the lowest roll-off value of the reported orange-red to red TADF-based OLEDs .
Safety and Hazards
Pyridine-3,5-dicarbonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) - respiratory system .
Orientations Futures
The efficiency roll-off with increasing brightness in thermally activated delayed fluorescence (TADF)-based OLEDs greatly impedes their future applications. The combination of varying numbers of phenoxazine (PXZ) donors with pyridine-3,5-dicarbonitrile (PCN) acceptors has afforded three orange-red TADF emitters .
Analyse Biochimique
Biochemical Properties
Pyridine-3,5-dicarbonitrile has been shown to interact with various biomolecules, contributing to its role in biochemical reactions . For instance, it has been used in the development of thermally activated delayed fluorescence (TADF) emitters, which are critical for obtaining efficient organic light-emitting diodes (OLEDs) .
Cellular Effects
The effects of this compound on cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
pyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPIOPMELXIDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152473 | |
| Record name | Pyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1195-58-0 | |
| Record name | 3,5-Pyridinedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-3,5-dicarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-3,5-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyridine-3,5-dicarbonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5C582V5E8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of pyridine-3,5-dicarbonitrile derivatives influence their activity as adenosine receptor ligands?
A1: Modifications to the this compound scaffold significantly impact its adenosine receptor (AR) binding affinity and functional activity. For example, introducing a 1H-imidazol-2-yl group at the R2 position generally enhances agonist potency at hA1 and hA2B ARs. [] The nature of the R1 substituent further modulates affinity, activity, and subtype selectivity. [] Interestingly, some derivatives, like LUF 5853, display an unusual agonistic-antagonistic profile at the adenosine A1 receptor. []
Q2: Can you provide specific examples of this compound derivatives with distinct AR profiles?
A2: Certainly. LUF 5853 (2-Amino-4-benzo[1,3]dioxol-5-yl-6-(2-hydroxyethylsulfanyl)this compound) acts as a full agonist at the A1 receptor, while LUF 5948 (2-amino-4-(3-trifluoromethylphenyl)-6-(2-hydroxyethylsulfanyl)this compound) behaves as an inverse agonist. LUF 5826 (2-amino-4-(4-difluoromethoxyphenyl)-6-(2-hydroxyethylsulfanyl)this compound) displays neutral antagonism. [] Additionally, LUF5834 (2-amino-4-(4-hydroxyphenyl)-6-(1H-imidazol-2-ylmethylsulfanyl)this compound), a non-ribose compound, shows potent partial agonism at the A2B receptor with improved selectivity compared to the reference agonist N-ethylcarboxamidoadenosine. []
Q3: Have any this compound derivatives been explored as potential PET radioligands for imaging adenosine receptors?
A3: Yes, MMPD (2-amino-4-(3-methoxyphenyl)-6-(2-(6-methylpyridin-2-yl)ethyl)this compound) has been investigated as a potential A1R PET radioligand. Preliminary preclinical studies suggest it demonstrates suitable blood-brain barrier permeability, test-retest reproducibility, and regional brain uptake consistent with A1R distribution. [, ]
Q4: How do non-ribose agonists, like LUF5834, interact with the adenosine A2a receptor compared to adenosine-derived agonists?
A4: Research suggests that non-ribose agonists like LUF5834 interact with distinct amino acid residues within the A2a receptor's binding pocket compared to ribose-containing agonists. While both types of agonists are affected by mutations to Phe168, mutations in residues interacting with the ribose group of adenosine-like ligands (Thr88 and Ser277) do not impact LUF5834 potency. [] This suggests alternative binding modes and activation mechanisms for non-ribose agonists.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C7H3N3, and its molecular weight is 129.12 g/mol.
Q6: What are some common synthetic approaches to produce this compound derivatives?
A6: Several methods are employed, including:
- Multicomponent Reactions (MCRs): These reactions often involve aldehydes, malononitrile, and various nucleophiles like thiols or amines, providing a diverse range of substituted pyridine-3,5-dicarbonitriles. [, , , , , ]
- Alkylation of Pyridine Precursors: Alkyl radicals, such as 1-adamantyl, tert-butyl, and isopropyl radicals, can react with this compound to produce mono- and disubstituted derivatives. []
- Cyclization Reactions: Intramolecular cyclization of appropriately substituted pyridine precursors, like 3-cyano-2-(organylmethylthio)pyridines, can yield specific this compound derivatives, including thieno[2,3-b]pyridines. []
- Cascade Reactions: One-pot, three-component cascade reactions involving malononitrile, aldehydes, and S-alkylisothiouronium salts in water offer an efficient route to 2-amino-4-aryl(alkyl)-6-sulfanyl pyridine-3,5-dicarbonitriles. []
Q7: What spectroscopic techniques are commonly used to characterize this compound derivatives?
A7: Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are valuable for elucidating the structure and confirming the identity of synthesized compounds. [, , , , , , , , ]
- Infrared (IR) Spectroscopy: IR analysis helps identify functional groups present in the molecule, such as nitrile groups (C≡N) and amine groups (N-H). [, , , , , , ]
- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns, further supporting structural identification. [, , , , ]
- X-ray Crystallography: This technique can determine the three-dimensional structure of the molecule in the solid state, revealing information about bond lengths, angles, and intermolecular interactions. [, , , , , ]
Q8: Have this compound derivatives shown promise in material science applications?
A8: Yes, they have exhibited potential as:
- Thermally Activated Delayed Fluorescence (TADF) Emitters: this compound serves as an effective electron-accepting unit in TADF emitters, leading to the development of efficient OLED devices. [, , , , , ]
- Electron-Transporting Materials: Their high ionization potentials and good electron-transporting properties make some derivatives suitable for organic electronic devices. []
Q9: How do different substituents on the this compound core affect the performance of TADF emitters?
A9: Substituents significantly impact the emission color, photoluminescence quantum yield, and TADF lifetime. For instance, incorporating acridine donors and trifluoromethyl groups on the acceptor unit led to orange-red/red TADF emitters with high efficiencies and short lifetimes. [] Careful selection of donor and acceptor units is crucial for tuning the desired emission properties.
Q10: What synthetic strategies have been employed to optimize the performance of this compound-based TADF emitters?
A10: Researchers utilize a double-twist design strategy to minimize singlet-triplet energy gaps (ΔEST) and facilitate reverse intersystem crossing (RISC). [, ] They achieve this by introducing bulky substituents that induce twisted geometries, leading to efficient TADF.
Q11: Beyond TADF emitters, what other applications have been explored for this compound derivatives in material science?
A11: Their potential as corrosion inhibitors has been investigated, with studies suggesting that their inhibition efficiency increases with concentration. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



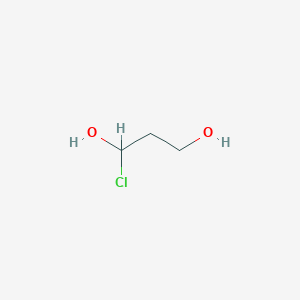
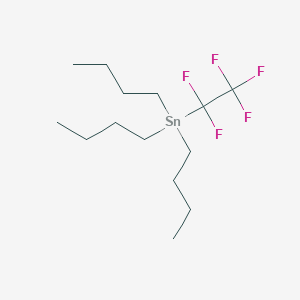

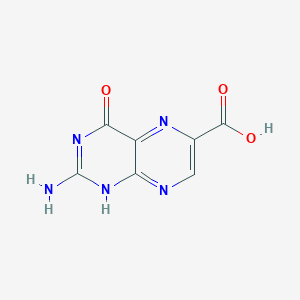
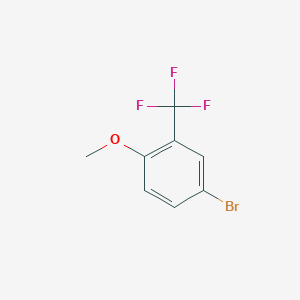

![2,2-Difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B74831.png)

